5-Methyl-2-furanmethanethiol Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by its potent odorant properties and is commonly used in the flavor and fragrance industry. The compound has a molecular formula of C6H7NaOS and a molecular weight of 150.17 g/mol.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Oxidation: The oxidation of 5-Methyl-2-furanmethanethiol Sodium Salt can lead to the formation of corresponding sulfonic acids or sulfoxides.
Reduction: Reduction reactions can produce the corresponding thiol or thioether derivatives.
Substitution: Substitution reactions can result in the formation of various substituted furan derivatives.
Scientific Research Applications
Medicine: Research has explored the use of 5-Methyl-2-furanmethanethiol Sodium Salt in pharmaceutical formulations, particularly in the development of new drugs with sulfur-containing functional groups.
Industry: In the flavor and fragrance industry, the compound is valued for its strong odorant properties and is used in the formulation of various perfumes, food additives, and other consumer products.
Mechanism of Action
The mechanism by which 5-Methyl-2-furanmethanethiol Sodium Salt exerts its effects involves its interaction with molecular targets and pathways. The sulfur atom in the compound can form bonds with various biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Furanmethanethiol Sodium Salt: Similar to 5-Methyl-2-furanmethanethiol Sodium Salt but lacks the methyl group at the 5-position.
3-Methyl-2-furanmethanethiol Sodium Salt: Similar structure but with the methyl group at the 3-position instead of the 5-position.
4-Methyl-2-furanmethanethiol Sodium Salt: Another positional isomer with the methyl group at the 4-position.
Uniqueness: this compound is unique due to its specific position of the methyl group, which influences its chemical reactivity and biological activity
Properties
Molecular Formula |
C6H7NaOS |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
sodium;(5-methylfuran-2-yl)methanethiolate |
InChI |
InChI=1S/C6H8OS.Na/c1-5-2-3-6(4-8)7-5;/h2-3,8H,4H2,1H3;/q;+1/p-1 |
InChI Key |
IBKZHLXIBMMXMZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(O1)C[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.